2-Thiazolepropanol
CAS No.: 121356-99-8
Cat. No.: VC8371287
Molecular Formula: C6H9NOS
Molecular Weight: 143.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121356-99-8 |
|---|---|
| Molecular Formula | C6H9NOS |
| Molecular Weight | 143.21 g/mol |
| IUPAC Name | 3-(1,3-thiazol-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C6H9NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2 |
| Standard InChI Key | WNDMVILBFVSWLJ-UHFFFAOYSA-N |
| SMILES | C1=CSC(=N1)CCCO |
| Canonical SMILES | C1=CSC(=N1)CCCO |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Thiazolepropanol belongs to the thiazole family, featuring a five-membered aromatic ring containing one sulfur and one nitrogen atom. Its molecular formula is C₆H₉NOS, with a molecular weight of 143.21 g/mol. Key identifiers include:
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IUPAC Name: 2-(1,3-thiazol-2-yl)propan-2-ol
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Canonical SMILES: CC(C)(C1=NC=CS1)O
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InChI Key: MWGMIUFKOSHPDB-UHFFFAOYSA-N
The compound’s structure enables hydrogen bonding via its hydroxyl group and π-π interactions through the thiazole ring, influencing its reactivity and binding affinity in biological systems .
Synthesis and Reactivity
Reactivity Profile
The hydroxyl and thiazole groups enable diverse reactions:
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Oxidation: Forms ketones (e.g., 2-thiazol-2-ylpropan-2-one) using agents like KMnO₄.
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Reduction: Yields thiazole-alcohols or amines with LiAlH₄ or NaBH₄.
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Substitution: Hydroxyl group replacement with halides or acyl groups via nucleophilic pathways .
Biological Activities and Mechanisms
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Escherichia coli | 15.6 | 31.2 |
Mechanistically, thiazoles disrupt microbial cell wall synthesis or enzymatic pathways .
Anticancer Activity
Recent studies on thiazole-containing hybrids (e.g., 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile) revealed potent cytotoxicity against HepG-2 (liver) and MCF-7 (breast) cancer cells, with IC₅₀ values <10 µM . Molecular docking showed intercalation with DNA and inhibition of topoisomerase II, suggesting a similar mechanism for 2-thiazolepropanol derivatives .
Industrial and Agrochemical Applications
Coordination Chemistry
The thiazole ring’s sulfur and nitrogen atoms facilitate metal coordination, enabling use in catalysts and dyes. For instance, thiazole-metal complexes enhance catalytic efficiency in oxidation reactions .
Agrochemical Development
Thiazole derivatives are integral to fungicides and herbicides. Their stability and bioactivity make them suitable for crop protection, though 2-thiazolepropanol’s specific role requires further study.
Comparative Analysis with Analogues
| Compound | Key Features | Applications |
|---|---|---|
| 2-Thiazolepropanol | Hydroxyl group enhances solubility | Drug intermediates, catalysts |
| 2-Methylthiazole | Methyl group increases hydrophobicity | Fragrances, solvents |
| Thiazole-4-carboxylic acid | Carboxyl group aids metal binding | Coordination polymers |
2-Thiazolepropanol’s hydroxyl group distinguishes it, enabling unique hydrogen-bonding interactions absent in analogues.
Future Directions and Challenges
Therapeutic Development
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Structure-Activity Relationships (SAR): Modifying the hydroxyl or thiazole moieties to enhance anticancer selectivity.
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Delivery Systems: Nanoencapsulation to improve bioavailability.
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